molecular formula C11H10ClNO2S B2713185 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338953-87-0

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2713185
CAS No.: 338953-87-0
M. Wt: 255.72
InChI Key: ZBGRQAYBQLAQTL-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a thiomorpholine-dione derivative featuring a (2-chlorophenyl)methyl substituent. Thiomorpholine-diones are heterocyclic compounds containing a six-membered ring with two ketone groups and a sulfur atom.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-9-4-2-1-3-8(9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRQAYBQLAQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

  • Antimicrobial Activity : Research has indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies utilizing the agar well diffusion method have shown that compounds similar to 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione can produce inhibition zones comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxicity and Anticancer Potential : In vitro studies have demonstrated that this compound may possess anticancer properties, particularly against human lung cancer cells (A549). Further investigations are needed to establish specific IC50 values .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential in drug development, particularly in creating new therapeutic agents targeting various diseases. Its interaction with specific molecular targets may lead to the modulation of protein or enzyme activity, which is crucial for therapeutic effects .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against pathogenic bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antibacterial agents .
  • Cytotoxicity Assay : Research into novel derivatives showed enhanced anticancer activity when modifications were made to the thiomorpholine structure. This highlights the importance of structural optimization in developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiomorpholine-dione Family

The closest structural analogues are 4-(2-chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344265-74-3) and 4-(3-chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344265-67-4) . These differ from the target compound in two key aspects:

Substituent Position : The chlorophenyl group is directly attached to the thiomorpholine ring in these analogues, whereas the target compound has a (2-chlorophenyl)methyl group (a benzyl-type substituent).

Methyl Group : Both analogues include a methyl group at position 2 of the thiomorpholine ring, which is absent in the target compound.

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Molecular Weight XLogP3 Topological Polar Surface Area (Ų)
4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione* C₁₁H₁₀ClNO₂S 255.72 ~3.1† ~62.7†
4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₁₀ClNO₂S 255.72 2.6 62.7
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₁₀ClNO₂S 255.72 2.6 62.7

*Hypothetical data inferred from analogues. †Estimated based on structural modifications.

Key Observations :

  • The (2-chlorophenyl)methyl group in the target compound likely increases lipophilicity (higher XLogP3) compared to analogues with direct chlorophenyl attachment.

Comparison with Non-Thiomorpholine-dione Analogues

Other compounds with 2-chlorophenyl motifs, such as T91 (1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione) and T109 (N-[(2-Chlorophenyl)diphenylmethyl]aniline), share the 2-chlorophenyl group but differ in core structure (e.g., pyrrole-dione vs. thiomorpholine-dione) . These compounds exhibit distinct physicochemical profiles:

  • T91 : Melting point = 93°C; yellow powder.
  • T109: Melting point = 131.4°C (ethanol); yellow-beige powder.

The thiomorpholine-dione core in the target compound may confer unique hydrogen-bonding capabilities due to its ketone groups, differentiating it from pyrrole-dione or aniline-based analogues.

Biological Activity

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a synthetic compound belonging to the thiomorpholine class, characterized by its unique structure that includes a dichlorobenzyl group. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and anticancer applications. This article explores various aspects of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN1O2SC_{11}H_{12}ClN_{1}O_{2}S, with a molecular weight of approximately 290.16 g/mol. The compound features a thiomorpholine ring with carbonyl groups at the 3 and 5 positions, contributing to its chemical reactivity.

Property Details
Molecular FormulaC₁₁H₉Cl₂N₁O₂S
Molecular Weight290.16 g/mol
Structural FeaturesThiomorpholine core with dichlorobenzyl substitution

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism involves inhibition of bacterial growth through interaction with specific enzymes or metabolic pathways within microbial cells.

Antiviral Effects

Preliminary investigations suggest that this compound may also possess antiviral properties . It has shown potential in deactivating viruses associated with respiratory infections, including Respiratory Syncytial Virus (RSV) and SARS-CoV. The exact mechanism remains under investigation but may involve disruption of viral replication processes.

Anticancer Activity

Emerging studies have highlighted the potential of this compound as an anticancer agent . The compound appears to induce apoptosis in cancer cell lines and may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate its efficacy across different cancer types.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling, resulting in various biological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that govern cell growth and apoptosis.

Case Studies

  • Antimicrobial Activity Against MRSA : A study evaluated the effectiveness of this compound against MRSA strains. Results showed a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent for resistant infections .
  • Antiviral Efficacy : Another investigation focused on the antiviral properties against RSV and SARS-CoV. The compound demonstrated a dose-dependent reduction in viral titers, indicating promising applications in treating viral respiratory infections.

Q & A

Q. What are the established synthetic routes for 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione, and what reaction conditions optimize yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) under reflux, with triethylamine as a base to neutralize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove salts and column chromatography for purification . Optimizing stoichiometry (1:1 molar ratio) and extending reaction time (3 days) improves yield.

Q. What analytical techniques are essential for confirming the purity and identity of synthesized this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly the thiomorpholine-dione ring and 2-chlorophenyl substituents.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Elemental Analysis : To validate C, H, N, and S content against theoretical values.
  • Melting Point Determination : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in thiomorpholine-dione derivatives?

Single crystals of the compound are grown via slow evaporation. Diffraction data collected at 298 K are processed using SHELX programs (e.g., SHELXL for refinement). The software refines atomic positions, thermal parameters, and occupancy factors, resolving ambiguities in ring conformation or substituent orientation. Discrepancies in bond lengths (e.g., C–S vs. C–O) are analyzed using mean σ(C–C) values and R factors (target < 0.06) .

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Computational Modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental NMR.
  • Isotopic Labeling : To track unexpected fragmentation in MS.
  • Sample Recrystallization : To eliminate impurities affecting spectral clarity .

Q. What methodological approaches are recommended for studying the reactivity of the thiomorpholine-dione ring under varying oxidative conditions?

The sulfur atom in the thiomorpholine-dione ring is redox-active. Controlled oxidation experiments using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane can yield sulfoxide or sulfone derivatives. Reaction progress is monitored via HPLC, and products are characterized by IR (to track S=O stretches) and X-ray crystallography .

Q. What strategies can evaluate the bioactivity of this compound against protein kinase C (PKC) isoforms?

PKC inhibition is assessed via:

  • In Vitro Kinase Assays : Using recombinant PKC isoforms (e.g., PKC-β) and fluorescent ATP analogs.
  • Molecular Docking : Comparing binding affinity with known PKC inhibitors like 3-(1H-indol-3-yl)-4-[2-(piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione.
  • Cellular Studies : Measuring downstream effects (e.g., NF-κB activation) in diabetic complication models .

Q. How can the environmental fate of thiomorpholine-dione derivatives be assessed through adsorption and reactivity studies?

Indoor surface interactions are studied using:

  • Microspectroscopic Imaging : To map adsorption on silica or paint surfaces.
  • Controlled Reactivity Chambers : Exposing the compound to ozone or NOx to simulate degradation.
  • High-Resolution Mass Spectrometry (HRMS) : To identify transformation products like sulfonic acids .

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